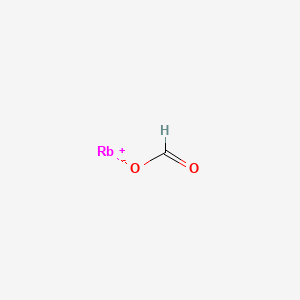

Rubidium formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rubidium formate is a chemical compound with the formula Rb(HCOO). It is the rubidium salt of formic acid and is known for its use in various scientific and industrial applications. This compound is a white crystalline solid that is highly soluble in water. It is often used in research settings due to its unique properties and reactivity.

Mechanism of Action

Target of Action

Rubidium formate, like other rubidium compounds, primarily targets the potassium ion channels in cells . Rubidium ions (Rb+) are known to be biochemical analogs of potassium ions (K+), and they can replace K+ in many biological systems .

Mode of Action

This compound interacts with its targets by replacing potassium ions in the sodium-potassium ion exchange pumps present in cell membranes . This replacement is due to the similar ionic radii and charge of rubidium and potassium ions . In the context of formate, it is known to decompose into hydride (H-) and CO2 .

Biochemical Pathways

This compound affects the potassium transport pathways in cells . By replacing potassium ions, rubidium can alter the normal functioning of these pathways, potentially affecting a variety of cellular processes that depend on potassium homeostasis . Formate, on the other hand, is a key intermediate in CO2 utilization .

Pharmacokinetics

Rubidium ions are known to be rapidly taken up by cells and excreted via the kidneys, similar to potassium ions . The pharmacokinetics of formate would depend on its metabolic conversion and excretion, which can vary based on the specific biological system .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biological context. In general, the replacement of potassium ions by rubidium can affect cellular processes that depend on potassium, potentially leading to altered cell function . The action of formate can lead to the production of CO2 and hydride .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions, particularly potassium, can affect the degree to which rubidium ions can replace potassium ions in biological systems . The pH and temperature of the environment can also influence the stability and reactivity of formate .

Biochemical Analysis

Biochemical Properties

Rubidium formate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It can act as a tracer for potassium ions due to the similar biochemical properties of rubidium and potassium . This compound interacts with sodium-potassium pumps (Na/K-ATPase), which are essential for maintaining cellular ion balance . This interaction can influence the activity of these pumps, affecting ion transport and cellular homeostasis.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering ion transport and cellular metabolism. This compound can impact cell signaling pathways by modulating the activity of ion channels and transporters . Additionally, it may influence gene expression by affecting the intracellular concentration of ions, which can alter the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to ion channels and transporters, modulating their activity and affecting ion flux across cell membranes . This can lead to changes in enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism . This compound may also influence gene expression by altering the intracellular ionic environment, which can affect the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by modulating ion transport and metabolism . At high doses, it can have toxic or adverse effects, such as disrupting cellular homeostasis and causing cellular damage . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to ion transport and cellular metabolism. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . This compound can influence the activity of enzymes such as Na/K-ATPase, which are critical for maintaining cellular ion balance and metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via ion channels and transporters that also transport potassium ions . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can affect its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes . For example, this compound may localize to the cytoplasm or mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubidium formate can be synthesized through the reaction of rubidium hydroxide with formic acid. The reaction is typically carried out in an aqueous solution, and the resulting this compound can be crystallized out of the solution by evaporation.

Reaction:: RbOH+HCOOH→Rb(HCOO)+H2O

Industrial Production Methods: Industrial production of this compound often involves the use of rubidium carbonate and formic acid. The reaction is similar to the laboratory synthesis but is scaled up for larger production volumes.

Reaction:: Rb2CO3+2HCOOH→2Rb(HCOO)+H2O+CO2

Chemical Reactions Analysis

Rubidium formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to produce rubidium carbonate and carbon dioxide. This reaction typically occurs at elevated temperatures.

Reaction:: 2Rb(HCOO)+O2→Rb2CO3+CO2+H2O

Reduction: this compound can be reduced to form rubidium metal and formic acid under specific conditions, although this reaction is less common.

Substitution: this compound can undergo substitution reactions with various halogens to form rubidium halides and formic acid.

Reaction:: Rb(HCOO)+X2→RbX+HCOOH

where ( \text{X} ) represents a halogen such as chlorine, bromine, or iodine.

Scientific Research Applications

Rubidium formate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It is also used in the study of reaction mechanisms and kinetics due to its unique reactivity.

Biology: this compound is used in biological research to study the transport and uptake of rubidium ions in cells. It is also used as a tracer in various biological experiments.

Medicine: In medicine, this compound is used in the development of diagnostic agents and radiopharmaceuticals. Rubidium-82, a radioactive isotope of rubidium, is used in positron emission tomography (PET) imaging to evaluate myocardial perfusion.

Industry: In industry, this compound is used in the production of specialty glasses and ceramics. It is also used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Rubidium formate is similar to other alkali metal formates, such as sodium formate, potassium formate, and cesium formate. this compound has unique properties that make it distinct from these compounds.

Similar Compounds:- Sodium formate (Na(HCOO))

- Potassium formate (K(HCOO))

- Cesium formate (Cs(HCOO))

Uniqueness: this compound is unique due to its higher atomic mass and reactivity compared to sodium and potassium formates. It also has different solubility and thermal stability properties, making it suitable for specific applications where other formates may not be as effective.

Properties

CAS No. |

3495-35-0 |

|---|---|

Molecular Formula |

CH2O2Rb |

Molecular Weight |

131.493 g/mol |

IUPAC Name |

rubidium(1+);formate |

InChI |

InChI=1S/CH2O2.Rb/c2-1-3;/h1H,(H,2,3); |

InChI Key |

LYSWMZYJZUHFIU-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].[Rb+] |

Canonical SMILES |

C(=O)O.[Rb] |

Key on ui other cas no. |

3495-35-0 |

Pictograms |

Irritant |

Related CAS |

64-18-6 (Parent) |

Synonyms |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the size of the alkali metal cation influence the crystal structure of alkali-metal formates?

A1: The research on alkali-metal formates, including Rubidium formate and Cesium formate, investigates the impact of cation size on their crystal structures. [] By comparing the structures of different alkali-metal formates, researchers can analyze how the ionic radius of the cation affects the arrangement of formate ions within the crystal lattice. This analysis provides valuable insights into the structure-property relationships of this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)

![[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1264428.png)